![molecular formula C18H14N2S B5704668 2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)

2-[(2-naphthylmethyl)thio]-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole and its derivatives are a type of heterocyclic aromatic organic compound. They are important pharmacophoric moieties in drug discovery and medicinal chemistry due to their resemblance to naturally occurring nucleotides .

Synthesis Analysis

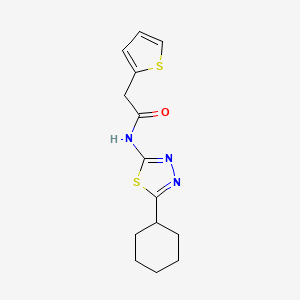

While specific synthesis methods for “2-[(2-naphthylmethyl)thio]-1H-benzimidazole” were not found, benzimidazole derivatives are generally synthesized through various methods involving the reaction of o-phenylenediamine with carboxylic acids .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically consists of a fused benzene and imidazole ring . The exact structure of “2-[(2-naphthylmethyl)thio]-1H-benzimidazole” would need to be confirmed through further analysis.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary significantly depending on the specific compound. For example, 2-Naphthalenethiol, a related compound, is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-[(2-naphthylmethyl)thio]-1H-benzimidazole: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of heterocyclic compounds due to its reactive thioether group . These heterocycles are significant in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in the design of novel therapeutic agents. Its benzimidazole core is a common motif in drugs with antiparasitic, antifungal, and gastroprotective properties .

Material Science

The compound’s unique structure makes it suitable for creating advanced materials. It can be used to develop new polymers with specific light absorption or emission properties, which are useful in creating sensors or optoelectronic devices .

Agriculture

As a part of agrochemical research, 2-[(2-naphthylmethyl)thio]-1H-benzimidazole can be explored for its fungicidal and herbicidal activities. The sulfur-containing heterocycles derived from it may help in controlling crop diseases .

Environmental Science

In environmental science, this compound could be studied for its ability to bind heavy metals or pollutants, contributing to the development of new remediation technologies .

Analytical Chemistry

This benzimidazole derivative can be used as a reagent or a molecular probe in analytical chemistry. Its ability to form complexes with various metals can be utilized in spectrometric analysis for detecting metal ions .

Biochemistry

In biochemistry, the compound’s interactions with enzymes and proteins can be investigated. This could lead to insights into enzyme inhibition or the modulation of protein functions, which is crucial for understanding disease mechanisms and drug development .

Pharmaceuticals

Finally, in the pharmaceutical industry, 2-[(2-naphthylmethyl)thio]-1H-benzimidazole may be used in the synthesis of active pharmaceutical ingredients (APIs). Its structural features are beneficial in creating compounds with improved pharmacokinetic and pharmacodynamic profiles .

Wirkmechanismus

Benzimidazole derivatives have been found to exhibit numerous medicinal and pharmacological properties, including antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic activities . The exact mechanism of action would depend on the specific derivative and its biological target.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S/c1-2-6-15-11-13(9-10-14(15)5-1)12-21-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSWYXHOXOOVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CSC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(naphthalen-2-ylmethyl)sulfanyl]-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)

![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)

![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)

![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)